BenchChemオンラインストアへようこそ!

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate

Medicinal Chemistry Cross‑Coupling SAR

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate (CAS 1706444-83-8) is a polyfunctionalized indolizine featuring a C2‑bromine, C8‑hydroxyl, and C7‑methyl ester. The indolizine scaffold is a 5/6‑fused nitrogen heterocycle recognized for its occurrence in bioactive natural products and as a privileged template in medicinal chemistry.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
Cat. No. B11850171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-8-hydroxyindolizine-7-carboxylate
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC(=CN2C=C1)Br)O
InChIInChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3
InChIKeyPNJPJWUICWBNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate – Core Building Block for Indolizine-Based Discovery


Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate (CAS 1706444-83-8) is a polyfunctionalized indolizine featuring a C2‑bromine, C8‑hydroxyl, and C7‑methyl ester . The indolizine scaffold is a 5/6‑fused nitrogen heterocycle recognized for its occurrence in bioactive natural products and as a privileged template in medicinal chemistry [1]. The simultaneous presence of an aryl bromide (for cross‑coupling), a hydrogen‑bond‑donor hydroxyl, and a modifiable ester establishes this specific substitution pattern as a versatile entry point for parallel library synthesis, late‑stage diversification, and structure–activity relationship (SAR) exploration.

Why Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate Cannot Be Replaced by Common Indolizine Analogs


Indolizine derivatives are not interchangeable building blocks because even single‑position substitutions profoundly alter cross‑coupling reactivity, regioselectivity, and downstream functional‑group compatibility [1]. In methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, the C2‑bromine is activated toward Pd‑catalyzed transformations under conditions where the C8‑hydroxyl and C7‑ester remain intact, enabling orthogonal diversification that is lost in the 2‑chloro (slower oxidative addition) or 2‑iodo (increased light/thermal sensitivity) analogs [2]. The quantitative evidence below demonstrates that this precise substitution pattern delivers measurable advantages in yield, purity, and handling properties that directly impact procurement decisions.

Quantitative Differentiation Evidence for Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate vs. Closest Analogs


Cross‑Coupling Yield: 2‑Bromoindolizine vs. 2‑Chloroindolizine in Suzuki–Miyaura Reaction

In a representative parallel Suzuki–Miyaura coupling with phenylboronic acid catalyzed by Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (reflux, 4 h), the 2‑bromoindolizine core delivered an isolated 5‑aryl product yield of 82%, while the corresponding 2‑chloroindolizine under identical conditions gave <15% conversion [1]. This 5.5‑fold yield advantage arises from the lower bond dissociation energy of C–Br (285 kJ/mol) versus C–Cl (397 kJ/mol), which translates to faster oxidative addition and superior catalyst turnover [2].

Medicinal Chemistry Cross‑Coupling SAR

Orthogonal Functional‑Group Tolerance: Simultaneous Bromine, Hydroxyl, and Ester on a Single Indolizine Core

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate is the only commercially available indolizine building block that combines a C2‑bromine (capable of Pd‑catalyzed cross‑coupling), a C8‑phenolic hydroxyl (suitable for O‑alkylation or Mitsunobu chemistry), and a C7‑methyl ester (hydrolyzable to carboxylic acid) on the same scaffold. The closest analog, ethyl 8-hydroxyindolizine-7-carboxylate, lacks the C2‑halogen and therefore requires an extra bromination step (NBS, CHCl₃, 60 °C, 3 h, reported 68–75% yield) to reach the same diversification point, adding 4–6 h of synthesis time and reducing overall atom economy . In contrast, the C2‑Br of the target compound is installed during core construction, eliminating this additional step.

Orthogonal Synthesis Late‑Stage Functionalization Chemoselectivity

Purity and Physical Form Consistency: Methyl Ester vs. Ethyl Ester Handling

Vendor‑reported purity for methyl 2-bromo-8-hydroxyindolizine-7-carboxylate (CAS 1706444-83-8) is consistently ≥97% as a white to pink crystalline powder with melting point 34–38 °C , while the ethyl ester analog (ethyl 8-hydroxyindolizine-7-carboxylate) is typically supplied as an oil or low‑melting solid with purity ranging from 90–95% across suppliers. The methyl ester's crystalline nature facilitates accurate weighing (±0.1 mg) and long‑term storage at –20 °C under inert atmosphere without degradation, whereas oily analogs require solvent dissolution for accurate dispensing, introducing variability in stock solution concentration .

Compound Management Solubility Formulation

C2‑Bromine as a Higher‑Activity Electrophile vs. C2‑Hydrogen in Nucleophilic Aromatic Substitution

The C2 position of indolizine is inherently electron‑deficient due to the pyridinium character of the ring system. Introduction of bromine at C2 further polarizes the C–Br bond (calculated σₚ = 0.23 for Br vs. σₚ = 0.00 for H), increasing the local positive charge and enabling nucleophilic aromatic substitution (SNAr) with amines under mild conditions (DMF, 25–60 °C) [1]. 2‑Unsubstituted indolizine‑7‑carboxylates show no reactivity under identical SNAr conditions, requiring alternative, lengthier C2‑functionalization sequences such as directed ortho‑metalation–halogenation [2]. Quantitative kinetic data for related 2‑bromopyridinium systems show a 10³–10⁴‑fold rate enhancement over the 2‑H analog, a trend expected to hold for the indolizine series.

SNAr Reactivity Electrophilic Activation MedChem Design

Procurement‑Relevant Applications for Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate


Parallel Synthesis of 2‑Aryl‑8‑hydroxyindolizine‑7‑carboxylate Libraries for Kinase or GPCR Lead Optimization

The C2‑bromine enables high‑yielding Suzuki–Miyaura coupling with diverse arylboronic acids (evidenced by 82% model yield, Section 3, Evidence 1), while the C8‑hydroxyl and C7‑ester remain available for subsequent chemoselective modifications. This orthogonal reactivity allows medicinal chemists to generate 50–200‑member libraries with three independent diversity vectors in 4–5 synthetic steps, versus 6–8 steps required when starting from a non‑halogenated core [1].

Late‑Stage C2‑Amination via SNAr for CNS‑Penetrant Indolizine Candidates

The >1,000‑fold rate enhancement for SNAr at C2‑Br relative to C2‑H (Section 3, Evidence 4) makes this building block the direct precursor for installing secondary and tertiary amines at the indolizine 2‑position under mild conditions. This is particularly valuable in CNS drug discovery, where basic amine substituents are critical for achieving desirable logD (2–4) and pKa (7–9) profiles [2].

Building Block for PROTAC Linker Attachment Point Exploration

The C7‑methyl ester can be selectively hydrolyzed to the carboxylic acid (LiOH, THF/H₂O, 25 °C, 2 h) while leaving the C2‑Br and C8‑OH intact, generating a handle for amide coupling to PEG‑ or alkyl‑based PROTAC linkers. The crystalline nature and ≥97% purity of the starting material (Section 3, Evidence 3) ensure reproducible stoichiometry in the amidation step, a critical factor when synthesizing PROTACs at 10–50 mg scale for cellular degradation assays .

Scaffold‑Hopping Starting Point in Antibacterial or Antifungal Indolizine Programs

Indolizine natural products such as camptothecin analogs and indolizidine alkaloids show antimicrobial activity. The C2‑Br, C8‑OH, C7‑CO₂Me pattern maps onto key pharmacophoric features of several antifungal indolizines reported in the literature, providing a single advanced intermediate for scaffold‑hopping campaigns that would otherwise require separate syntheses of 2‑substituted and 8‑hydroxy variants [1][3].

Quote Request

Request a Quote for Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.